4-(Cbz-amino)benzaldehyde

Descripción general

Descripción

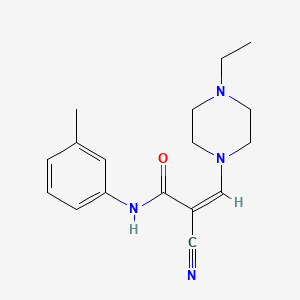

4-(Cbz-amino)benzaldehyde, also known as 4-Aminobenzaldehyde, is a compound with the empirical formula C7H7NO . It can be made into a polymer with certain conductivity and corrosion resistance, and the combination of stainless steel is better than the epoxy resin . It can be used as an intermediate of pharmaceutical and dye, and it is also used in organic synthesis .

Synthesis Analysis

N-Protected amino acids can be easily converted into chiral α-amino aldehydes in a one-pot reaction by activation with CDI followed by reduction with DIBAL-H . This method delivers Boc-, Cbz- and Fmoc-protected amino aldehydes from proteinogenic amino acids in very good isolated yields and complete stereointegrity .Molecular Structure Analysis

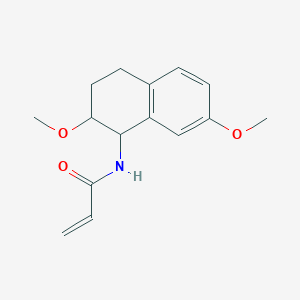

The molecular weight of 4-(Cbz-amino)benzaldehyde is 121.14 . The SMILES string is NC1=CC=C(C( [H])=O)C=C1 . The InChI is 1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 . The 4-Aminobenzaldehyde molecule contains a total of 16 bonds. There are 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 primary amine (aromatic) .Aplicaciones Científicas De Investigación

- Researchers have investigated the ozonation of 4-(Cbz-amino)benzaldehyde and its transformation products. Understanding its behavior during ozonation is crucial for environmental remediation and wastewater treatment . The resulting ozonation products may have applications in water purification.

Ozonation Studies

Mecanismo De Acción

Target of Action

4-(Cbz-amino)benzaldehyde, also known as benzyl 4-formylphenylcarbamate , is primarily used in the field of organic chemistry as a protecting group for amines . The primary target of this compound is the amine group in organic molecules .

Mode of Action

The compound acts by protecting the amine group in organic molecules. This is achieved through the formation of carbamate groups . The carbamate group is stable under various conditions and can be selectively removed using specific reagents . For instance, catalytic hydrogenation (Pd-C, H2) can be used for the removal of the CBz group .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of various organic compounds, particularly in the protection and deprotection of amines .

Pharmacokinetics

It is known that benzaldehyde, a structurally similar compound, can enhance the absorption of drugs with low oral bioavailability by disturbing the integrity of the lipid bilayer and enhancing membrane permeability .

Result of Action

The primary result of the action of 4-(Cbz-amino)benzaldehyde is the protection of the amine group in organic molecules, which allows for selective reactions to occur on other parts of the molecule . This is particularly important in peptide synthesis .

Action Environment

The action of 4-(Cbz-amino)benzaldehyde can be influenced by various environmental factors. For instance, the compound is typically stored at +4°C , suggesting that temperature could affect its stability. Furthermore, the efficacy of the compound in protecting amines can be influenced by the presence of other functional groups in the molecule and the specific reaction conditions .

Safety and Hazards

Benzaldehyde, which is structurally similar to 4-(Cbz-amino)benzaldehyde, is classified as a combustible liquid. It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl N-(4-formylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKAEMJHFMVQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cbz-amino)benzaldehyde | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2814062.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2814065.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814067.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2814070.png)

![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2814074.png)

![N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2814076.png)